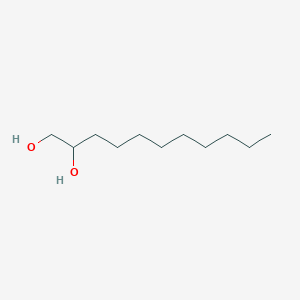

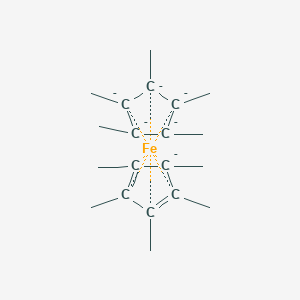

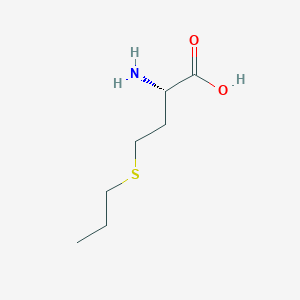

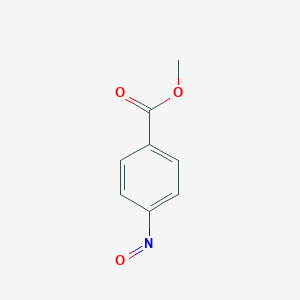

![molecular formula C10H13IN2O4 B089370 1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 14260-82-3](/img/structure/B89370.png)

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrimidine derivative, which is a class of organic compounds that include several important biomolecules, such as the nucleobases cytosine, thymine, and uracil . The presence of the iodine atom suggests that it might be used in certain types of chemical reactions that require an iodine substituent.

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (specifically a furanose ring), which is a five-membered ring with an oxygen atom . The iodine atom is attached to the 5-position of the sugar ring.科学的研究の応用

Synthesis and Structural Characterization

- This compound has been synthesized and characterized as a potential drug for anti-tumor and anti-viral applications. Its crystal structure was determined using X-ray single-crystal diffraction, revealing details like its monoclinic system and space group (Wei Li, Q. Xiao, & Ruchun Yang, 2014).

Biological Evaluation and Potential Uses

Derivatives of this compound have been synthesized, exploring its potential as a thymine analogue in medicinal chemistry. These derivatives have shown significance in creating anhydronucleosides and chloropurine derivatives, indicating diverse pharmacological potentials (H. Hřebabecký, M. Masojídková, M. Dračínský, & A. Holý, 2006).

Studies have been conducted on phosphonated carbocyclic derivatives of this compound, focusing on their potential use in HIV treatment. These studies revealed no cytotoxic activity against the U937 cell line, suggesting a safer profile for potential therapeutic applications (R. Romeo, C. Carnovale, S. Giofrè, G. Monciino, M. Chiacchio, C. Sanfilippo, & B. Macchi, 2014).

Chemical Constituents Studies

- The compound has been isolated from the marine sponge Callyspongia Fibrosa, showcasing its presence in natural sources. This discovery contributes to the understanding of chemical diversity in marine organisms and potential applications in natural product chemistry (L. Xiao, 2005).

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione can be achieved through a multi-step synthesis pathway.", "Starting Materials": [ "5-methylbarbituric acid", "iodomethane", "tetrahydrofuran", "sodium hydride", "2,3-O-isopropylidene-D-glyceraldehyde", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 5-methyl-2,4-dioxopyrimidine", "React 5-methylbarbituric acid with iodomethane in the presence of sodium hydride and tetrahydrofuran to form 5-methyl-2,4-dioxopyrimidine.", "Step 2: Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde", "React acetic anhydride with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of sulfuric acid to form 2,3-O-isopropylidene-D-glyceraldehyde.", "Step 3: Synthesis of (2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione", "React 5-methyl-2,4-dioxopyrimidine with 2,3-O-isopropylidene-D-glyceraldehyde in the presence of sodium bicarbonate and ethanol to form (2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione." ] } | |

CAS番号 |

14260-82-3 |

製品名 |

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |

分子式 |

C10H13IN2O4 |

分子量 |

352.13 g/mol |

IUPAC名 |

1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13IN2O4/c1-5-3-13(10(16)12-9(5)15)7-2-6(4-14)8(11)17-7/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m1/s1 |

InChIキー |

RHYWJBFVIQZQQA-XLPZGREQSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)I)CO |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)I)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。